molecular formula C20H24N2O3S B2802227 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1234808-44-6

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2802227
CAS No.: 1234808-44-6
M. Wt: 372.48
InChI Key: ZZKZNMXNQMSPJY-UHFFFAOYSA-N
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Description

N-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a sophisticated small molecule designed for pharmaceutical research and discovery. This compound features a hybrid structure incorporating a 2,3-dihydrobenzo[b][1,4]dioxine scaffold linked to a (1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl group. The 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxine) moiety is a privileged structure in medicinal chemistry, known for its presence in compounds with significant biological activity. Recent research has identified derivatives of this scaffold as potent inhibitors of key enzymatic targets, such as Poly(ADP-ribose) polymerase 1 (PARP1), which is a well-established target in oncology for the treatment of cancers with deficiencies in DNA repair pathways . The integration of a substituted piperidine ring, a common feature in bioactive molecules, further enhances the drug-like properties and potential for central nervous system (CNS) permeability. The thiophene ring, a versatile heterocycle, contributes to optimal pharmacokinetic profiles and is frequently utilized in drug design to modulate electronic properties and binding interactions. This molecular architecture makes the compound a valuable chemical tool for researchers investigating new mechanisms in areas such as cancer biology, enzyme inhibition, and neuropharmacology. It is supplied as a high-purity material suitable for in vitro assay development, high-throughput screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-20(19-13-24-17-3-1-2-4-18(17)25-19)21-11-15-5-8-22(9-6-15)12-16-7-10-26-14-16/h1-4,7,10,14-15,19H,5-6,8-9,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKZNMXNQMSPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2COC3=CC=CC=C3O2)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, structural characteristics, biological activity, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S. The compound features several notable structural elements:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, which is often associated with various pharmacological activities.
  • Thiophene Group : A five-membered aromatic ring containing sulfur, contributing to the compound's unique reactivity and potential biological activity.
  • Dihydrobenzo[b][1,4]dioxine Moiety : This fused ring system may enhance the compound's lipophilicity and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include:

  • Formation of the Piperidine Derivative : Starting from commercially available piperidine derivatives.
  • Introduction of the Thiophene Moiety : Utilizing thiophene derivatives to form a thiophene-piperidine linkage.
  • Dihydrobenzo[b][1,4]dioxine Formation : Achieved through cyclization reactions that incorporate dioxine functionalities.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess significant antimicrobial activity. For instance:

  • In vitro Studies : Compounds related to this structure were evaluated against various bacterial strains and fungi. Results indicated moderate to high inhibitory effects on growth, suggesting potential as antimicrobial agents.

Anticancer Activity

The compound's structural features may also confer anticancer properties:

  • Mechanism of Action : It is hypothesized that the compound may interact with specific cellular targets involved in cancer progression. Preliminary studies indicate it could inhibit pathways critical for tumor cell proliferation .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of compounds similar to this compound:

StudyFindings
Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
Reported cytotoxic effects on various cancer cell lines with IC50 values indicating effective dose ranges for therapeutic applications.
Explored the compound's interaction with PD-L1/PD-1 pathways in immune modulation, suggesting potential in cancer immunotherapy.

The proposed mechanism involves binding to specific enzymes or receptors within target cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or signaling pathways.
  • Receptor Modulation : Interaction with receptors could alter cellular responses leading to apoptosis in cancer cells or disruption of microbial integrity.

Scientific Research Applications

Key Structural Components

  • Piperidine Ring : Known for its role in interacting with biological targets.
  • Thiophene Group : Contributes to the compound's unique reactivity.
  • Dihydrobenzo[b][1,4]dioxine Moiety : Influences pharmacokinetic properties.

Medicinal Chemistry

The compound has garnered attention for its potential as a drug candidate due to its ability to interact with various biological targets. Its derivatives may exhibit significant biological activity, making it a candidate for drug discovery and development.

Research indicates that compounds with similar structures have shown promising biological activities, including:

  • Anticancer Properties : Studies have demonstrated that related compounds can exhibit anti-proliferative effects in various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have been tested for their anti-inflammatory activity, showing potential comparable to established anti-inflammatory drugs.

Materials Science

The compound can also be utilized in developing materials with specific properties such as conductivity or fluorescence. Its unique structural attributes may allow for innovative applications in electronic devices or sensors.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of related compounds, derivatives of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide were found to inhibit cell proliferation in multiple myeloma cell lines. The study highlighted the importance of the thiophene moiety in enhancing cytotoxicity against cancer cells.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of compounds structurally similar to this compound. Results indicated significant reductions in inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Chemical Reactions Analysis

Carboxamide Group

The carboxamide participates in hydrolysis and condensation reactions:

Reaction TypeConditionsOutcomeSource
Acid-Catalyzed Hydrolysis Concentrated HCl, reflux, 12hYields carboxylic acid and amine
Base-Catalyzed Hydrolysis NaOH (aq.), 100°CForms carboxylate salt
Condensation with Hydrazine Hydrazine hydrate, ethanol, ΔForms hydrazide derivatives

Example :
Hydrolysis under acidic conditions:
R-CONH-R’+H2OHClR-COOH+H2N-R’\text{R-CONH-R'} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{R-COOH} + \text{H}_2\text{N-R'}

Thiophene Ring

The thiophene moiety undergoes electrophilic substitutions:

Reaction TypeConditionsOutcomeSource
Sulfonation H₂SO₄, SO₃, 0–5°CIntroduces sulfonic acid group
Halogenation Br₂ in CHCl₃, FeCl₃ catalystBromination at α/β positions
Oxidation to Sulfone m-CPBA, CH₂Cl₂, RTForms thiophene sulfone

Note : Thiophene’s electron-rich nature makes it prone to electrophilic attacks, particularly at the 2- and 5-positions.

Piperidine and Dihydrobenzo-Dioxine Rings

ComponentReaction TypeConditionsOutcomeSource
Piperidine N-Methylation CH₃I, NaH, THFQuaternary ammonium salt formationEnhanced solubility
Dioxane Ring Oxidation KMnO₄, H₂O, ΔCleavage to catechol derivativesRing opening

Example :
Oxidative cleavage of dihydrobenzo-dioxine:
DioxaneKMnO4Catechol+CO2\text{Dioxane} \xrightarrow{\text{KMnO}_4} \text{Catechol} + \text{CO}_2

Derivatization for Biological Studies

Modifications to enhance pharmacological properties are reported in analogous compounds :

Modification StrategyReactionBiological Impact
Nitro Group Reduction H₂, Pd/C, MeOHGenerates amino derivatives for SAR
Sulfonamide Introduction R-SO₂Cl, pyridineEnhances enzyme inhibition
Glycosylation Mitsunobu reaction (DEAD, PPh₃)Improves water solubility

Case Study :
Reduction of nitro intermediates (e.g., 1517 in ) using catalytic hydrogenation yielded amino derivatives with improved PARP1 inhibitory activity (IC₅₀ < 1 μM) .

Stability Under Physiological Conditions

The compound’s stability in aqueous environments is critical for drug development:

ConditionObservationSource
pH 7.4 (37°C)Slow hydrolysis of carboxamide (<5% in 24h)
UV Light ExposureThiophene moiety undergoes photodegradation

Comparative Reactivity Table

Functional GroupReactivity Rank (1 = Most Reactive)Key Reactions
Thiophene1Halogenation, sulfonation
Carboxamide2Hydrolysis, condensation
Piperidine3Alkylation, oxidation
Dihydrobenzo-Dioxine4Oxidative cleavage

Q & A

Q. How can researchers optimize the synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key steps include:
  • Temperature modulation : Refluxing in solvents like ethanol or dimethylformamide (DMF) under inert atmospheres to enhance reaction efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol aids in purification .
  • Catalyst use : Phosphorus oxychloride (POCl₃) facilitates cyclization reactions in thiophene-containing intermediates .
  • Purification techniques : Column chromatography (silica gel) or recrystallization ensures >95% purity .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR identifies aromatic protons from the thiophene (δ 6.8–7.5 ppm) and dihydrobenzo[d][1,4]dioxine moieties (δ 4.2–4.5 ppm for methylene groups) .
  • ¹³C NMR confirms carboxamide carbonyl signals (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~423) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .

Q. What are recommended approaches for initial biological screening of this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ determination .
  • Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

  • Methodological Answer :
  • Substituent variation : Modify the thiophene-3-ylmethyl group (e.g., halogenation or alkylation) to enhance lipophilicity or target affinity .
  • Piperidine ring adjustments : Introduce methyl or hydroxy groups to alter steric effects and metabolic stability .
  • Bioisosteric replacement : Replace the dihydrobenzo[d][1,4]dioxine moiety with benzothiazole or indole derivatives .
  • Benchmarking : Compare activity against analogs like N-(4-fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide to identify key pharmacophores .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :
  • Electronic interaction analysis : Use density functional theory (DFT) to model electron-donating (thiophene) and withdrawing (carboxamide) groups, which may explain variability in receptor binding .
  • Solubility adjustments : Test activity in buffers with varying pH or surfactants (e.g., Tween-80) to address false negatives from aggregation .
  • Orthogonal assays : Validate enzyme inhibition results with cellular models (e.g., Western blot for target phosphorylation) .

Q. What advanced techniques are used to study target interactions of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in silico, focusing on piperidine-thiophene interactions .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) to purified proteins .
  • Cryo-EM/X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to identify critical hydrogen bonds (e.g., carboxamide → active site residues) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Tools like SwissADME predict logP (target ~3.5 for blood-brain barrier penetration) and CYP450 inhibition risks .
  • Metabolite identification : Use in silico metabolism simulators (e.g., MetaSite) to flag labile sites (e.g., piperidine N-methylation) .
  • QSAR modeling : Build regression models correlating substituent electronegativity with bioavailability .

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